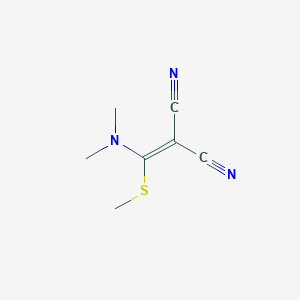
2-((二甲基氨基)(甲基磺酰)甲亚)丙二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile” is a chemical compound with the CAS Number: 31297-60-6 . It has a molecular weight of 167.23 and its IUPAC name is 2-[(dimethylamino)(methylsulfanyl)methylene]malononitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 75-76 degrees Celsius .科学研究应用
Application in Anti-Cholinesterase Activity Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound is used in the synthesis of styrylquinoxalin-2(1H)-ones (SQs), which are evaluated for in vitro cholinesterase inhibition . This study has led to the discovery of a new chemotype for cholinesterase inhibition which might be useful in finding a remedy for Alzheimer’s disease .
Methods of Application or Experimental Procedures
In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3MQ 1 and gets liberated during the course of reaction to yield the desired SQs .
Results or Outcomes
The SQs were found to display mixed type of inhibition of AChE, which was supported by molecular modelling studies .
Application in Heterocyclic Motifs Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
Methods of Application or Experimental Procedures
Malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity . It has been used mainly in the field of pharmaceutical and medicinal applications .
Results or Outcomes
The reactivity of the methylene group in malononitrile dimer allows it to be easily condensed with various electrophilic compounds to a wide range of yellow and magenta dyes .
Application in Synthesis of Substituted 1-Tosyl-1H-Pyrazoles
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The compound is used in a Zn(OTf)2-promoted cyclization reaction of tosylhydrazones . This provides an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .
Methods of Application or Experimental Procedures
In this reaction, 2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile reacts with tosylhydrazones in the presence of Zn(OTf)2 to yield substituted 1-tosyl-1H-pyrazoles .
Results or Outcomes
The reaction provides an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .
Application in Synthesis of Stimuli-Responsive Polymersomes
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
The compound is used in the synthesis of stimuli-responsive polymersomes of poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) . These polymersomes have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
Methods of Application or Experimental Procedures
Two diblock copolymers of PDMAEMA-b-PS were synthesized via RAFT . The properties of the resulting polymersomes, which are responsive to changes in pH and temperature, were then studied .
Results or Outcomes
The polymersomes were found to have a diameter around 80 nm and exhibited dual stimulus–response (i.e., pH and temperature) . These polymersomes may be a platform for gene delivery and nanoreactors .
Application in Inhibition of Pathogenic Bacteria
Specific Scientific Field
This application falls under the field of Biomedical Sciences .
Summary of the Application
The compound is used in the synthesis of poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel by dispersion polymerization . This nanogel has been proven as an efficient agent against several microbial pathogens .
Methods of Application or Experimental Procedures
The nanogel was synthesized by dispersion polymerization . The bactericidal activity of the quaternized nanogel was assessed via time–kill curve assay against two Gram-positive and Gram-negative pathogenic bacteria .
Results or Outcomes
The results illustrated that the quaternized nanogel acted as an effective bactericidal agent against both tested bacteria .
Application in Elucidating the Structure of Poly(2-(dimethylamino)ethyl methacrylate)
Summary of the Application
The compound is used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) via atom transfer radical polymerization (ATRP) . PDMAEMA is currently used for a wide range of applications, often involving the synthesis of block copolymers .
Methods of Application or Experimental Procedures
The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy . Detailed characterization by MALDI-TOF MS further provided insightful information about the chain end fidelity .
Results or Outcomes
The detailed characterization allowed for an estimation of the preserved chain end functionality (CEF) of PDMAEMA . Additionally, a chain extension experiment was conducted, using PDMAEMA as a macroinitiator for the polymerization of methyl methacrylate (MMA) by ATRP .
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-[dimethylamino(methylsulfanyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNDVJTFGWNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

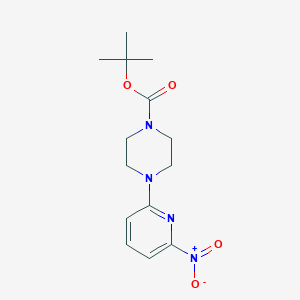

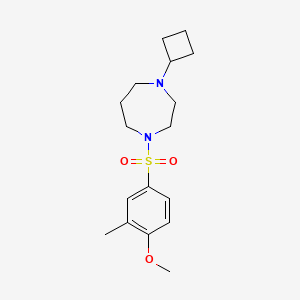
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)
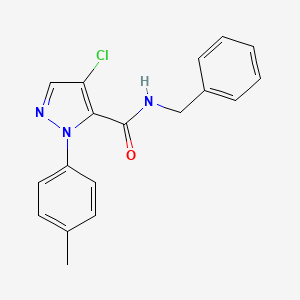
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
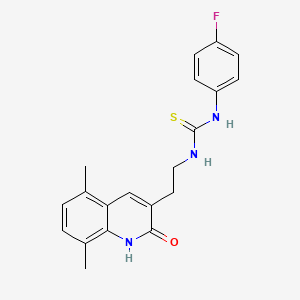
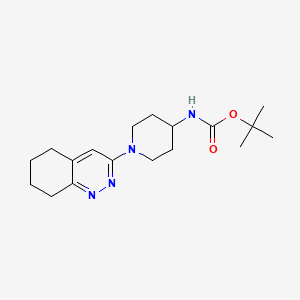
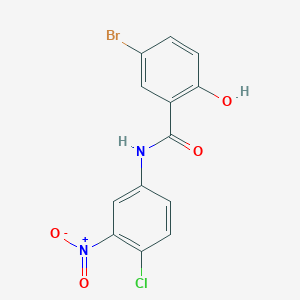
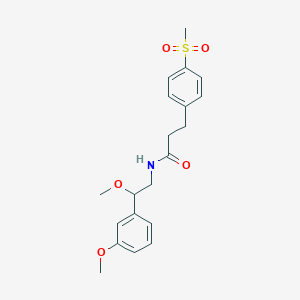
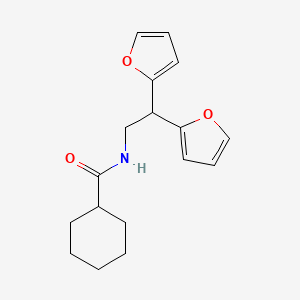
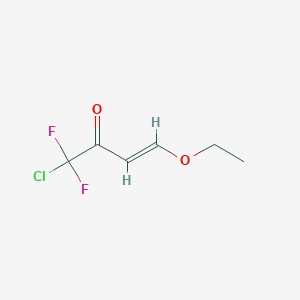
![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)